1-(3-Fluorophenyl)-3-methylpiperazine
Overview
Description
1-(3-Fluorophenyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazines It is characterized by the presence of a fluorine atom attached to the phenyl ring and a methyl group attached to the piperazine ring
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds have been reported to act as potent releasers of dopamine and norepinephrine . These neurotransmitters play a crucial role in regulating mood, attention, and energy levels in the body .
Biochemical Pathways
Related compounds have been known to influence the dopaminergic and noradrenergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, attention, and the body’s response to stress .
Pharmacokinetics
Similar compounds have been known to be readily absorbed and distributed in the body, metabolized by the liver, and excreted in the urine .
Result of Action
Similar compounds have been reported to cause a range of effects, including euphoria, stimulation, increased energy, talkativeness, and insomnia . Adverse effects may include tachycardia, agitation, delirium, and seizures .
Action Environment
The action, efficacy, and stability of 1-(3-Fluorophenyl)-3-methylpiperazine can be influenced by various environmental factors. These may include the presence of other substances in the body, the individual’s overall health status, and genetic factors that can influence how the compound is metabolized and excreted .
Biochemical Analysis
Biochemical Properties
1-(3-Fluorophenyl)-3-methylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with hepatic stellate cells, inhibiting their proliferation and reducing the expression of collagen types I and III . These interactions suggest that this compound may have potential therapeutic applications in treating hepatic fibrosis by modulating the activity of specific enzymes and proteins involved in collagen synthesis.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In hepatic stellate cells, this compound inhibits cell proliferation and reduces collagen expression, which is crucial for managing hepatic fibrosis
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit the proliferation of hepatic stellate cells and reduce collagen expression suggests that it may act as an enzyme inhibitor or modulator . These interactions likely involve binding to active sites on enzymes or proteins, leading to changes in their activity and subsequent effects on gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can inhibit hepatic stellate cell proliferation and collagen expression over a 48-hour period
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been shown to inhibit hepatic stellate cell proliferation more effectively and reduce collagen expression . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure the compound’s safety and efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. The compound’s interactions with hepatic stellate cells indicate that it may be transported and localized within the liver, where it exerts its effects on cell proliferation and collagen expression
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s effects on hepatic stellate cells suggest that it may be localized within specific cellular compartments or organelles, where it interacts with enzymes and proteins involved in collagen synthesis . Understanding the targeting signals or post-translational modifications that direct the compound to these compartments is essential for elucidating its mechanism of action.
Preparation Methods
The synthesis of 1-(3-Fluorophenyl)-3-methylpiperazine typically involves the reaction of 3-fluoroaniline with 3-methylpiperazine under specific conditions. One common method includes:
Reaction with 3-Fluoroaniline: The starting material, 3-fluoroaniline, is reacted with 3-methylpiperazine in the presence of a suitable solvent such as ethanol or methanol.
Catalysts and Conditions: Catalysts like palladium on carbon (Pd/C) can be used to facilitate the reaction. The reaction is typically carried out at elevated temperatures, around 100°C, for several hours to ensure complete conversion.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(3-Fluorophenyl)-3-methylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted quinones, while reduction may produce fluoro-substituted amines.
Scientific Research Applications
1-(3-Fluorophenyl)-3-methylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: This compound is employed in biological studies to investigate its effects on various biological pathways and receptors.
Materials Science: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Analytical Chemistry: this compound is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Comparison with Similar Compounds
1-(3-Fluorophenyl)-3-methylpiperazine can be compared with other similar compounds:
1-(3-Fluorophenyl)piperazine: This compound lacks the methyl group on the piperazine ring, which can lead to differences in its pharmacological profile and potency.
1-(4-Fluorophenyl)-3-methylpiperazine: The position of the fluorine atom on the phenyl ring is different, which can affect its binding affinity to receptors and overall activity.
1-(3-Chlorophenyl)-3-methylpiperazine: The substitution of fluorine with chlorine can result in variations in chemical reactivity and biological effects.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEBBCLEHYFDPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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